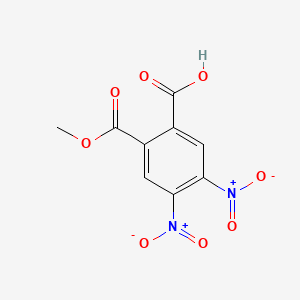
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid is an organic compound with the molecular formula C9H6N2O7 It is a derivative of benzoic acid, characterized by the presence of methoxycarbonyl and dinitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid typically involves the nitration of methyl benzoate followed by further chemical modifications. One common method includes the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 4 and 5 positions of the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 2-(Methoxycarbonyl)-4,5-diaminobenzoic Acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Hydrolysis: Hydrolysis of the ester group forms 4,5-dinitrobenzoic acid.
Applications De Recherche Scientifique
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid depends on its chemical structure and the functional groups present. The nitro groups can undergo redox reactions, which may be involved in its biological activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with various molecular targets and pathways in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dinitrobenzoic Acid: Lacks the methoxycarbonyl group but shares the dinitro functional groups.
Methyl 4,5-dinitrobenzoate: Similar structure but without the carboxylic acid group.
2-(Methoxycarbonyl)-3,5-dinitrobenzoic Acid: Similar but with different positions of the nitro groups.
Uniqueness
2-(Methoxycarbonyl)-4,5-dinitrobenzoic Acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of methoxycarbonyl and dinitro groups makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Formule moléculaire |
C9H6N2O8 |
|---|---|
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
2-methoxycarbonyl-4,5-dinitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O8/c1-19-9(14)5-3-7(11(17)18)6(10(15)16)2-4(5)8(12)13/h2-3H,1H3,(H,12,13) |
Clé InChI |
GLSPLLRBEDBKSY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















